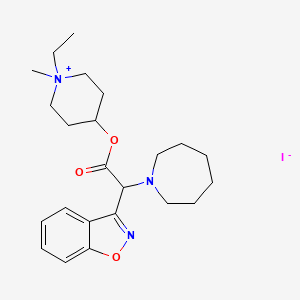

![molecular formula C₈H₉Cl₂NO₂S B1144773 5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide CAS No. 1384257-81-1](/img/structure/B1144773.png)

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives involves strategic functionalization to introduce chloro and hydroxypropyl groups. In a related synthesis, Marvadi et al. (2020) developed novel thiophene carboxamides with potent antitubercular activity. Their method involved oxidizing an aldehyde precursor and coupling with various amines, yielding the desired compounds with high efficiency, as characterized by NMR and mass spectral analysis (Marvadi et al., 2020).

Molecular Structure Analysis

Structural studies, such as those by Abbasi et al. (2011), provide insights into thiophene derivatives' molecular configurations using X-ray diffraction. This technique confirmed the proposed structures, revealing detailed geometrical parameters and intermolecular interactions, which are critical for understanding the compound's reactivity and properties (Abbasi et al., 2011).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For instance, Corral and Lissavetzky (1984) discussed reactions involving methyl 3-hydroxythiophene-2-carboxylate, leading to ethers of thiotetronic acids, showcasing the thiophene core's reactivity under different conditions (Corral & Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and more, are crucial for their application in various domains. Tumosienė et al. (2019) synthesized thiophene-based antioxidants, providing data on their physical characteristics and demonstrating their potent antioxidant activity, which is closely linked to their physical properties (Tumosienė et al., 2019).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity, stability, and interaction with other molecules, are fundamental to their utility. Ahmad et al. (2021) synthesized thiophene carboxamides via Suzuki cross-coupling reactions, analyzing their electronic and nonlinear optical properties, which are intrinsic to their chemical nature (Ahmad et al., 2021).

Applications De Recherche Scientifique

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, characterized by a sulfur-containing five-membered ring, have shown a wide range of bioactivities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds are present in both natural and synthetic compounds, with some being utilized as drugs in the market today. Their significance in medicinal chemistry is underscored by their diverse applications, from drug synthesis to the development of novel therapeutic agents (Xuan, 2020).

Thiophene in Organic Synthesis and Materials

The electronic properties of thiophenes have been harnessed in organic materials, showcasing their value in organic synthesis as intermediates. The synthesis of thiophene derivatives has attracted considerable attention due to their applications in creating agrochemicals, flavors, dyes, and in the development of environmentally friendly and economical procedures for thiophene synthesis. This highlights the role of thiophenes in facilitating the creation of natural product synthesis and drug synthesis, posing as a next challenge in the field (Xuan, 2020).

Environmental Applications and Safety

Some thiophene derivatives have been evaluated for their environmental impact and safety. For instance, triclosan (a compound with a phenolic ring, not directly a thiophene but relevant for context), commonly used as an antimicrobial agent in various consumer products, has been scrutinized for its environmental persistence and potential toxicity. Research in this area emphasizes the need for understanding the degradation, toxicity, and environmental behavior of thiophene derivatives and similar compounds, highlighting a broader concern for the environmental safety of chemical substances (Bedoux et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 5-Chloro-N-[(2S)-3-Chloro-2-Hydroxypropyl]Thiophene-2-Carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

Inhibition of this factor would decrease the generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting Factor X, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin-mediated activation of coagulation and platelets .

Result of Action

The result of the compound’s action would be a decrease in blood clot formation due to the inhibition of thrombin generation. This could potentially lead to a reduced risk of thrombotic events, such as stroke or heart attack .

Propriétés

IUPAC Name |

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c9-3-5(12)4-11-8(13)6-1-2-7(10)14-6/h1-2,5,12H,3-4H2,(H,11,13)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGMBZPBLJKZLG-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.